

Isoquinoline-7-carboxylic acid CAS number and identifiers

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Compound of Interest

Compound Name: *Isoquinoline-7-carboxylic acid*

Cat. No.: B1320052

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An In-Depth Technical Guide to **Isoquinoline-7-carboxylic Acid**: A Key Scaffold for Modern Drug Discovery

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.^[1] This structural motif is prevalent in a vast array of natural alkaloids, such as papaverine and morphine, which exhibit significant and diverse biological activities.^{[2][3][4]} The inherent versatility of the isoquinoline nucleus has made it a "privileged structure" for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.^{[2][4][5]}

This technical guide focuses on a specific, high-value derivative: **Isoquinoline-7-carboxylic acid**. The strategic placement of the carboxylic acid group at the 7-position transforms the parent isoquinoline into a highly versatile building block. This functional group serves as a reactive handle for a multitude of chemical transformations, enabling chemists to systematically modify the core structure and explore structure-activity relationships (SAR) in depth. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its core identifiers, physicochemical properties, synthetic considerations, and its burgeoning role in the development of next-generation therapeutics.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all scientific research. **Isoquinoline-7-carboxylic acid** is uniquely defined by its Chemical Abstracts Service (CAS) number and other key descriptors.

Isoquinoline-7-carboxylic acid

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Caption: Chemical structure of **Isoquinoline-7-carboxylic acid**.

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and formulation.

Identifier	Value	Source
CAS Number	221050-96-0	[6] [7] [8]
Molecular Formula	C ₁₀ H ₇ NO ₂	[6] [7]
Molecular Weight	173.17 g/mol	[6] [7]
MDL Number	MFCD10699235	[6]
SMILES	OC(=O)C1=CC2=C(C=CN=C2)C=C1	[6]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature	[6]

Part 2: Synthesis Strategies and Methodologies

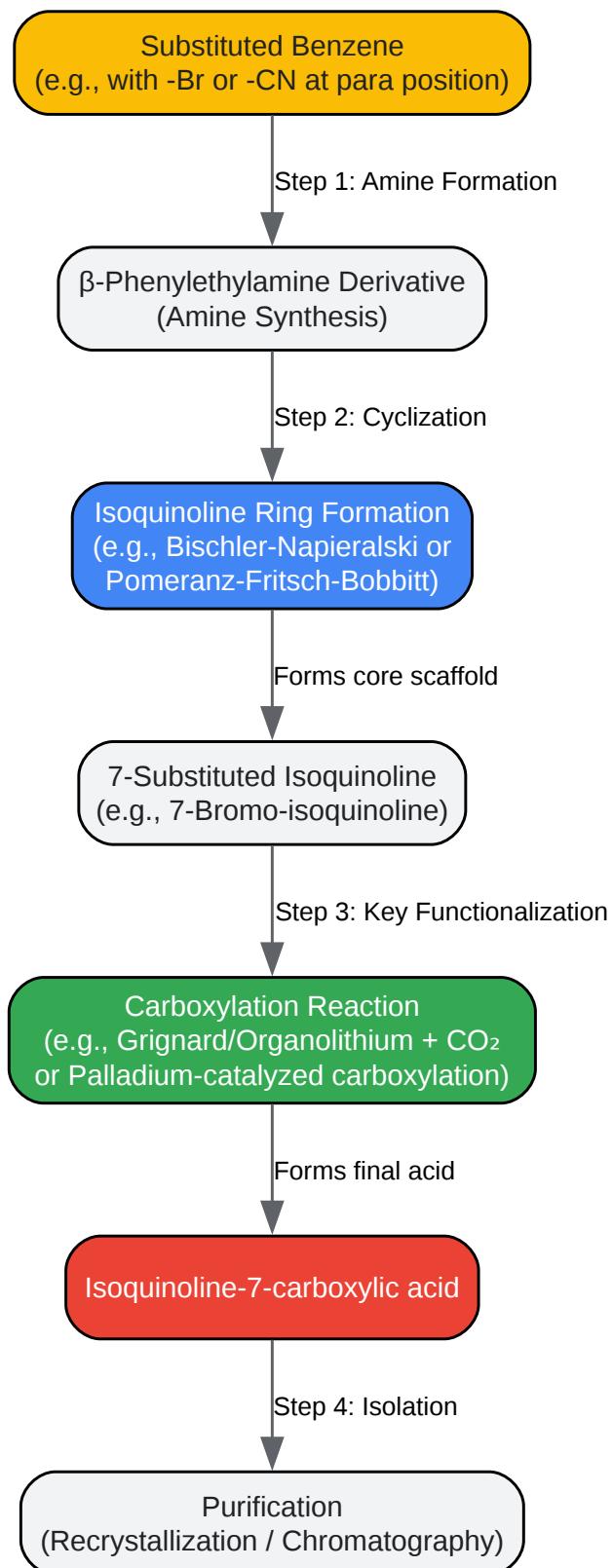
The synthesis of substituted isoquinolines is a well-established field of organic chemistry, with several classic name reactions providing the foundational routes.[\[9\]](#) These methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt reactions, typically involve the cyclization of a β -phenylethylamine derivative.[\[9\]](#)[\[10\]](#)[\[11\]](#)

While a specific, peer-reviewed, step-by-step protocol for the synthesis of **isoquinoline-7-carboxylic acid** from simple precursors is not readily available in the provided search results, a general and logical synthetic workflow can be conceptualized based on these established methods. The key challenge lies in the introduction of the carboxyl group at the 7-position, which can be achieved either by starting with a pre-functionalized benzene ring or by a post-cyclization functionalization step. A plausible modern approach would involve a metal-catalyzed C-H functionalization or a directed ortho-metallation strategy on a suitable isoquinoline precursor.

For instance, a synthetic pathway could be envisioned as follows:

- Precursor Synthesis: A substituted benzaldehyde or benzylamine containing a group that can be later converted to a carboxylic acid (e.g., a methyl, bromo, or cyano group) at the appropriate position is selected as the starting material.

- Cyclization: This precursor undergoes a classic cyclization reaction, such as the Pomeranz-Fritsch-Bobbitt reaction with an aminoacetal, to form the isoquinoline ring system.[10] The choice of this method is crucial as it dictates the substitution pattern on the final product.
- Functional Group Transformation: The substituent at the 7-position is then converted into the desired carboxylic acid. For example, a methyl group can be oxidized, a bromo group can undergo lithium-halogen exchange followed by quenching with CO₂, or a cyano group can be hydrolyzed. A patent for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, utilizes a reaction with butyl lithium and carbon dioxide to introduce the carboxyl group.[12]
- Purification: The final product, **isoquinoline-7-carboxylic acid**, is purified using standard techniques such as recrystallization or column chromatography.



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Caption: Generalized workflow for the synthesis of **Isoquinoline-7-carboxylic acid**.

Part 3: Applications in Research and Drug Development

The true value of **isoquinoline-7-carboxylic acid** lies in its application as a versatile scaffold for building complex molecules with therapeutic potential. The isoquinoline core itself is associated with a wide spectrum of biological activities, and its derivatives are being actively investigated as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

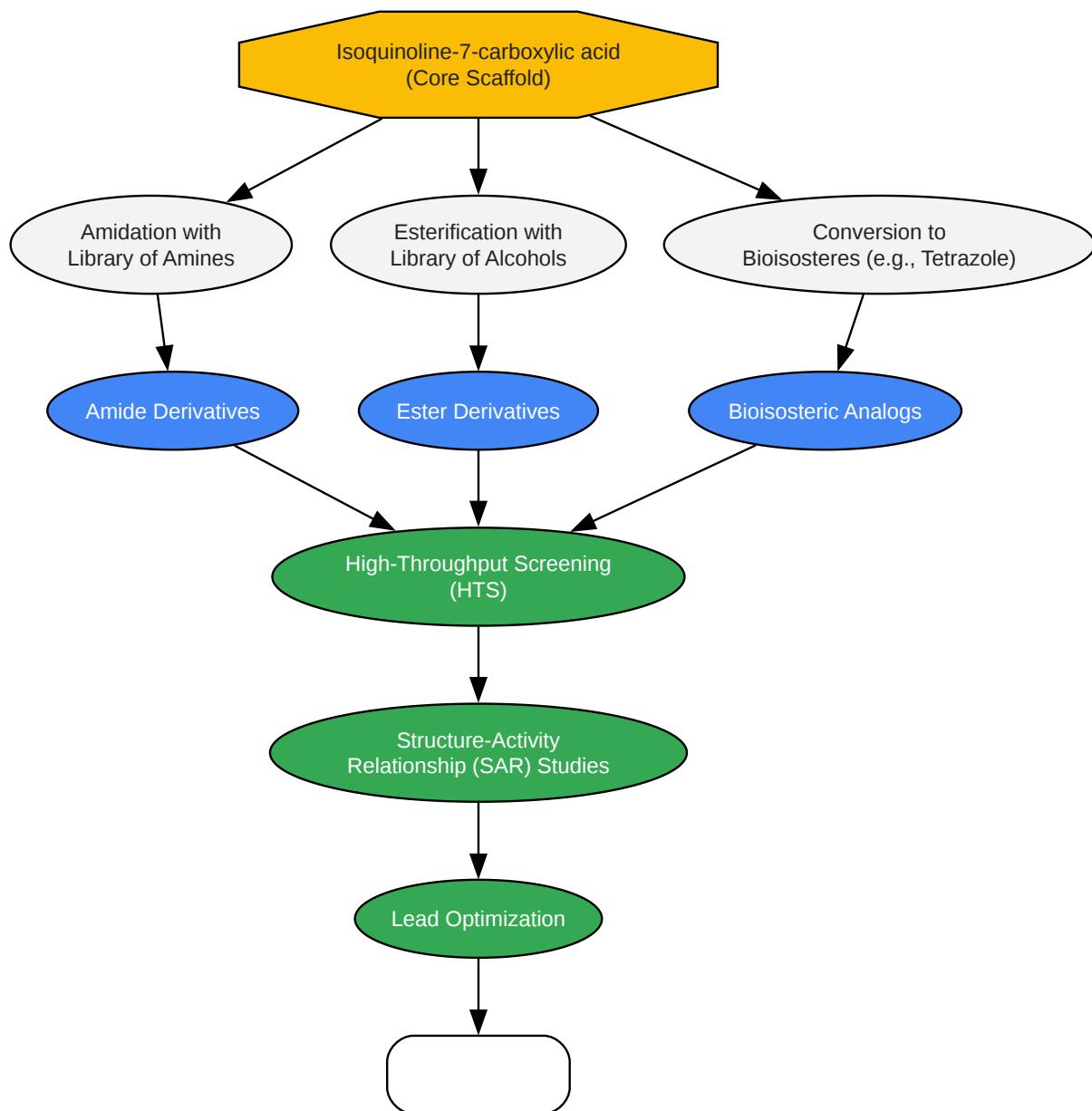
A Versatile Chemical Handle:

The carboxylic acid at the 7-position is an exceptionally useful functional group for several reasons:

- Amide and Ester Formation: It readily reacts with a diverse library of amines and alcohols to form amides and esters, respectively. This allows for the systematic exploration of the chemical space around the isoquinoline core, a fundamental process in lead optimization.
- Bioisosteric Replacement: The carboxylic acid can be converted into other functional groups known as bioisosteres (e.g., tetrazoles), which can mimic the properties of the original acid but may offer improved metabolic stability or cell permeability.
- Linker Chemistry: It serves as an attachment point for linkers in the development of more complex modalities like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Role in Drug Discovery:

While specific drugs derived directly from **isoquinoline-7-carboxylic acid** are not highlighted in the search results, the utility of related isoquinoline carboxylic acids is well-documented. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key intermediate for the antihypertensive drug Quinapril.[\[13\]](#) Furthermore, derivatives of isoquinoline have been explored as topoisomerase inhibitors for cancer therapy and as potent antiviral agents.[\[2\]](#)[\[5\]](#) The strategic placement of the carboxylic acid allows for modifications that can fine-tune the molecule's interaction with biological targets, such as enzymes or receptors.

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Caption: Role of **Isoquinoline-7-carboxylic acid** as a scaffold in drug discovery.

Conclusion

Isoquinoline-7-carboxylic acid represents more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, characterized by CAS number 221050-96-0, combined with the reactive potential of the carboxylic acid group, makes it an invaluable starting point for the synthesis of novel molecular entities. For researchers in drug development, this compound offers a robust and versatile scaffold to build upon, enabling the exploration of new treatments for a multitude of human diseases. As synthetic methodologies become more advanced, the utility and importance of strategically functionalized building blocks like **isoquinoline-7-carboxylic acid** will only continue to grow.

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